molecular formula C14H18FNO3S B2514935 (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-37-9

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2514935
CAS No.: 1797276-37-9
M. Wt: 299.36
InChI Key: KZGYPUIEQHVXHI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic small molecule featuring an azetidine ring core, a structure of significant interest in modern drug discovery. The azetidine scaffold is recognized as a valuable bioisostere for amides and other flat motifs, often contributing to improved physicochemical properties and metabolic stability in lead compounds . While the specific biological profile of this compound requires further investigation, molecules with similar structural features, particularly those containing the azetidine ring, are frequently investigated as key intermediates or potential inhibitors for various enzymatic targets . For instance, related azetidine derivatives have been developed as potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL) for neurological research , and other derivatives have shown promising antimicrobial and anticancer activities in preliminary in vitro studies . The presence of the sulfonyl group linked to the azetidine ring is a common pharmacophore found in compounds designed for protein-binding interactions. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry programs. It is supplied For Research Use Only, strictly for laboratory applications, and is not intended for diagnostic or therapeutic use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGYPUIEQHVXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride under basic conditions.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Physicochemical and Pharmacological Profiles

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Aromatic Substituent Sulfonyl/Alkyl Group Notable Properties
Target Compound Azetidine 2-Fluorophenyl Isobutylsulfonyl High rigidity, moderate lipophilicity
[3-(Isobutylsulfonyl)azetidinyl][4-(CF3)Ph]methanone Azetidine 4-Trifluoromethylphenyl Isobutylsulfonyl Enhanced electron withdrawal, higher logP
JWH-307 Pyrrole 2-Fluorophenyl Pentyl Cannabinoid receptor affinity, lower metabolic stability
Triazole Derivative Triazole 2,4-Difluorophenyl Phenylsulfonyl Planar structure, π-π stacking potential

Biological Activity

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structure that includes a fluorinated phenyl group, an azetidine ring, and an isobutylsulfonyl group, which may influence its biological activity significantly.

  • Molecular Formula : C₁₄H₁₈FNO₃S
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 1797276-37-9

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound's stability and lipophilicity, potentially improving its interaction with biological systems.

Medicinal Chemistry Applications

The compound has been identified as a promising candidate for drug development due to its structural characteristics. Its unique scaffold allows for modifications that can lead to the development of pharmaceuticals targeting various diseases.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory effects on certain enzymes, suggesting potential as enzyme inhibitors in therapeutic applications.
  • Anticancer Activity : Research has explored the efficacy of related azetidine derivatives in cancer models, indicating that modifications at the azetidine ring can enhance cytotoxicity against specific cancer cell lines.
  • Pharmacological Profiling : In pharmacological studies, compounds with similar structures have demonstrated activity against various targets, including those involved in inflammatory pathways and metabolic processes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanoneStructureModerate enzyme inhibition
(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanoneStructureLower cytotoxicity compared to fluorinated analog

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Sulfonylation : The introduction of the isobutylsulfonyl group using isobutylsulfonyl chloride under basic conditions.
  • Coupling Reaction : The final step involves attaching the fluorophenyl group using palladium-catalyzed cross-coupling reactions.

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